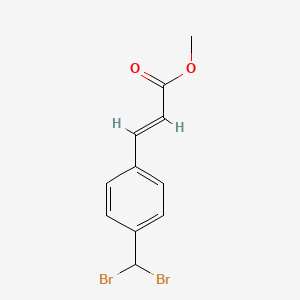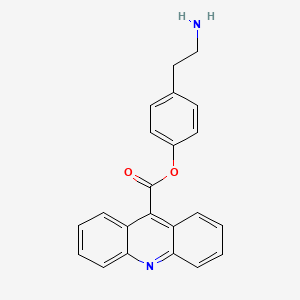
9-Acridinecarboxylic acid, 4-(2-aminoethyl)phenyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Aminoethyl)phenyl acridine-9-carboxylate is a complex organic compound that belongs to the class of acridine derivatives Acridine derivatives are known for their broad range of applications in various fields, including medicinal chemistry, material science, and industrial chemistry
準備方法
The synthesis of 4-(2-Aminoethyl)phenyl acridine-9-carboxylate involves several steps. One common synthetic route includes the reaction of 2-aminoethylbenzene with acridine-9-carboxylic acid under specific conditions. The reaction typically requires a catalyst and is carried out in a solvent such as ethanol or methanol. The reaction conditions, including temperature and pH, are carefully controlled to ensure the desired product is obtained with high yield and purity .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
4-(2-Aminoethyl)phenyl acridine-9-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate. The oxidation typically occurs at the aminoethyl group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often target the carboxylate group, converting it into an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring.
科学的研究の応用
4-(2-Aminoethyl)phenyl acridine-9-carboxylate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other acridine derivatives, which are valuable in various chemical reactions and processes.
Biology: The compound exhibits chemiluminescent properties, making it useful in biological assays and imaging techniques.
Medicine: Acridine derivatives, including this compound, have shown potential in the development of anticancer and antimicrobial agents.
Industry: The compound is used in the production of dyes and pigments due to its vibrant color and stability.
作用機序
The mechanism of action of 4-(2-Aminoethyl)phenyl acridine-9-carboxylate primarily involves its interaction with biological molecules. The compound can intercalate with DNA, disrupting the normal function of the DNA and inhibiting the activity of enzymes such as topoisomerases. This intercalation leads to the inhibition of DNA replication and transcription, making it effective against rapidly dividing cells, such as cancer cells .
類似化合物との比較
4-(2-Aminoethyl)phenyl acridine-9-carboxylate can be compared with other acridine derivatives, such as:
9-Phenoxycarbonyl-10-methylacridinium trifluoromethanesulphonate: This compound also exhibits chemiluminescent properties and is used in similar applications.
N-(2-(Dimethylamino)ethyl)acridine-4-carboxamide (DACA): Known for its anticancer properties, DACA is another acridine derivative that intercalates with DNA and inhibits topoisomerase activity.
The uniqueness of 4-(2-Aminoethyl)phenyl acridine-9-carboxylate lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
特性
CAS番号 |
99160-45-9 |
|---|---|
分子式 |
C22H18N2O2 |
分子量 |
342.4 g/mol |
IUPAC名 |
[4-(2-aminoethyl)phenyl] acridine-9-carboxylate |
InChI |
InChI=1S/C22H18N2O2/c23-14-13-15-9-11-16(12-10-15)26-22(25)21-17-5-1-3-7-19(17)24-20-8-4-2-6-18(20)21/h1-12H,13-14,23H2 |
InChIキー |
BZMAJCUDKMCLBW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C(=O)OC4=CC=C(C=C4)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


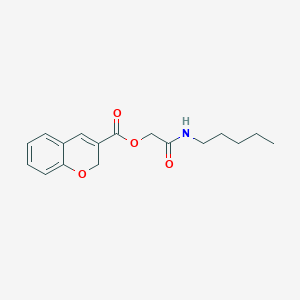

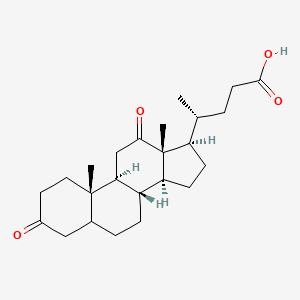
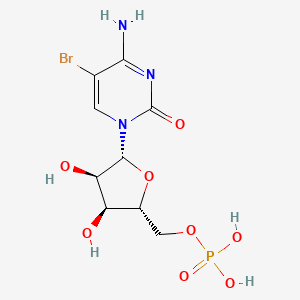
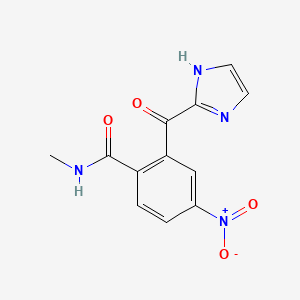

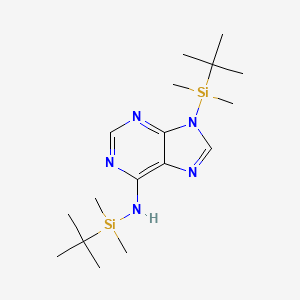
![6-Bromo-5,5-dimethyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid](/img/structure/B12938949.png)

![[4-(1H-Benzimidazol-2-yl)phenyl]acetic acid](/img/structure/B12938973.png)
![(4-Chloro-8-iodo-7-methylpyrazolo[1,5-a][1,3,5]triazin-2-yl)methanol](/img/structure/B12938976.png)
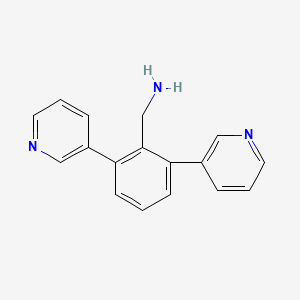
![6-(4H-1,2,4-Triazol-4-yl)-3-azabicyclo[3.1.0]hexane](/img/structure/B12938982.png)
